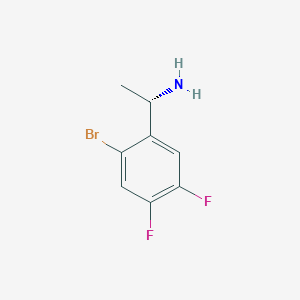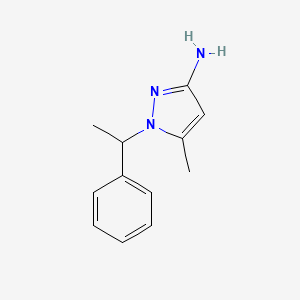
(S)-1-(2-Bromo-4,5-difluorophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2, 4, and 5 positions, respectively.
Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the ethan-1-amine position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amine introduction under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution can introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
(1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of halogenated compounds with biological systems.
Chemical Synthesis: As an intermediate, it can be used in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(2-bromo-4-fluorophenyl)ethan-1-amine: Lacks one fluorine atom compared to the target compound.
(1S)-1-(2-chloro-4,5-difluorophenyl)ethan-1-amine: Contains a chlorine atom instead of bromine.
(1S)-1-(2-bromo-4,5-dichlorophenyl)ethan-1-amine: Contains chlorine atoms instead of fluorine.
Uniqueness
The unique combination of bromine and fluorine atoms in (1S)-1-(2-bromo-4,5-difluorophenyl)ethan-1-amine imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are desired. The presence of both halogens can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C8H8BrF2N |
|---|---|
Poids moléculaire |
236.06 g/mol |
Nom IUPAC |
(1S)-1-(2-bromo-4,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8BrF2N/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4H,12H2,1H3/t4-/m0/s1 |
Clé InChI |
XYHKLIYKGJZEHS-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1Br)F)F)N |
SMILES canonique |
CC(C1=CC(=C(C=C1Br)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)



![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)



![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)


![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
